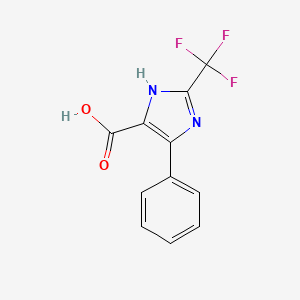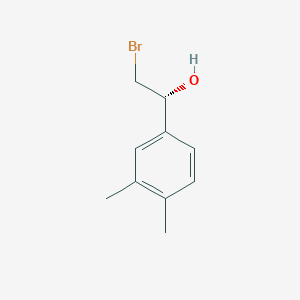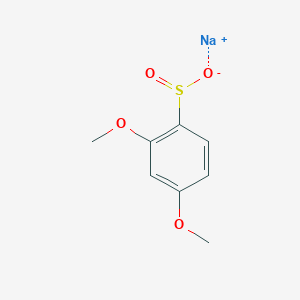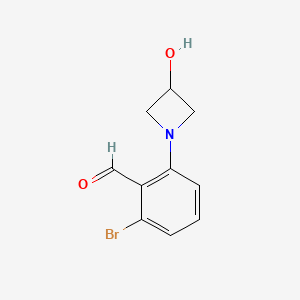
(R)-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate is a compound of interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and an iminopropan-2-ylcarbamate moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate typically involves the protection of amino groups and the formation of carbamate esters. One common method includes the use of tert-butyl chloroformate as a protecting group for the amino functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
®-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives.
Applications De Recherche Scientifique
®-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of ®-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Aminoglycosides: A class of antibiotics with similar structural motifs, used for their antimicrobial properties.
Uniqueness
®-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate is unique due to its specific stereochemistry and the presence of both amino and carbamate functional groups. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H17N3O2 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
tert-butyl N-(1-amino-1-iminopropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17N3O2/c1-5(6(9)10)11-7(12)13-8(2,3)4/h5H,1-4H3,(H3,9,10)(H,11,12) |
Clé InChI |
SBWMAYUOZBBXIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=N)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


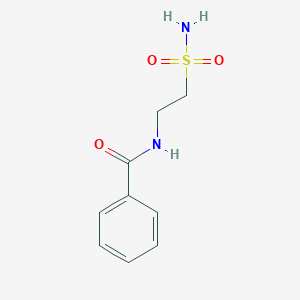
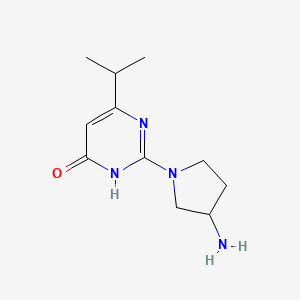


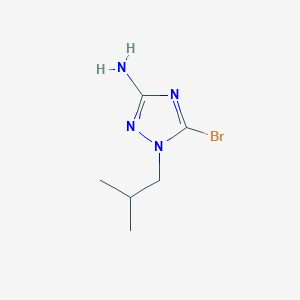
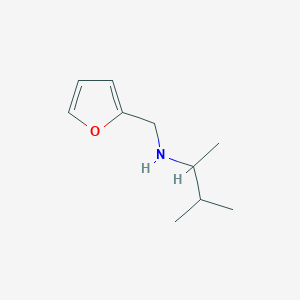
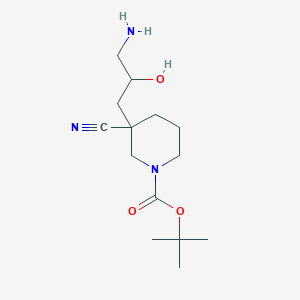
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
